Product packaging for Cloven(Cat. No.:)

Cloven

Cat. No.: B13728577
M. Wt: 204.35 g/mol
InChI Key: MKZIRHIVARSBHI-CFVMTHIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cloven is a chemical reagent of high purity, intended for research and development purposes within laboratory settings. This product is strictly marked "For Research Use Only" (RUO) and must not be used as a food additive, cosmetic ingredient, drug, or for any other personal or therapeutic applications. Researchers are encouraged to consult the available safety data sheets (SDS) for proper handling, storage, and disposal information prior to use. The specific properties, mechanism of action, and research value of the compound "this compound" are not established in current scientific literature. It is advised that researchers conduct their own preliminary assays to determine the compound's suitability for specific experimental applications, such as material science, chemical synthesis, or as a standard in analytical methods. For further technical specifications and potential collaborative research opportunities, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13728577 Cloven

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene

InChI

InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m0/s1

InChI Key

MKZIRHIVARSBHI-CFVMTHIKSA-N

Isomeric SMILES

C[C@]12CCC[C@@]3(C1)C=CC([C@@H]3CC2)(C)C

Canonical SMILES

CC1(C=CC23C1CCC(C2)(CCC3)C)C

Origin of Product

United States

Biosynthetic Pathways and Natural Biogenesis if Applicable

Elucidation of Precursor Molecules and Intermediates in Biosynthesis

The primary precursor for Cloven, like other sesquiterpenes, is farnesyl pyrophosphate (FPP) mdpi.comgenome.jpwikipedia.org. FPP is a linear molecule that undergoes cyclization and rearrangement reactions catalyzed by specific enzymes to yield the diverse array of sesquiterpene structures. While detailed studies specifically on the intermediates leading directly to this compound are not extensively documented in the provided search results, the biosynthesis of other sesquiterpenes from FPP provides a strong framework for understanding this compound's formation. Beta-caryophyllene (B1668595), another sesquiterpene commonly found alongside this compound in clove oil, is mentioned as an upstream product related to Clovene, suggesting a potential biosynthetic link or a common FPP-derived intermediate bayern.de. The cyclization of FPP can lead to various carbocation intermediates, which then undergo further rearrangements, cyclizations, or elimination reactions to form the final sesquiterpene scaffold genome.jp.

Enzymatic Mechanisms Governing Biosynthetic Transformations

The critical step in sesquiterpene biosynthesis is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases mdpi.comgenome.jpwikipedia.org. These enzymes are responsible for the remarkable structural diversity observed in sesquiterpenes. A specific sesquiterpene synthase would be expected to catalyze the conversion of FPP into this compound. While a dedicated "this compound synthase" is not explicitly identified in the search results, the mechanism would involve the ionization of FPP, releasing pyrophosphate and generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclization and rearrangement steps, guided by the active site of the specific this compound synthase, ultimately leading to the formation of the this compound structure genome.jp. Studies on other sesquiterpene synthases, such as beta-caryophyllene synthase, illustrate the enzymatic processes involved in FPP cyclization mdpi.comwikipedia.org.

Genetic and Molecular Basis of Biosynthetic Pathways

The biosynthesis of natural products, including sesquiterpenes, is genetically controlled. Genes encode the enzymes responsible for catalyzing the various steps in the pathway, from the formation of IPP and DMAPP to the final cyclization of FPP by sesquiterpene synthases psu.eduelifesciences.org. While the specific gene encoding a this compound synthase has not been detailed in the provided information, the principle of terpene synthase genes governing the production of specific terpenes is well-established in other plant species bard-isus.com. These genes are transcribed into messenger RNA, which is then translated into the functional enzyme. The regulation of these genes can influence the type and quantity of sesquiterpenes produced by a plant.

Chemoenzymatic and Synthetic Biology Approaches Inspired by Biosynthesis

The understanding of natural biosynthetic pathways provides a foundation for developing chemoenzymatic and synthetic biology approaches for producing valuable natural products. For sesquiterpenes like beta-caryophyllene, synthetic biology strategies involving the engineering of microorganisms such as Escherichia coli have been explored to produce these compounds mdpi.com. These approaches typically involve introducing the genes encoding the necessary enzymes (such as FPP synthase and the relevant sesquiterpene synthase) into a microbial host, along with optimizing the metabolic pathways to enhance precursor supply and product yield mdpi.com. While specific examples for this compound were not found, the success in applying these methods to other sesquiterpenes suggests their potential applicability for this compound biosynthesis once the specific enzymatic and genetic components are fully characterized.

Ecological Distribution and Role in Non-Human Biological Systems

This compound is found in the essential oil of cloves (Syzygium aromaticum) and has also been reported in other plants such as Pulicaria arabica and Arctium lappa bayern.dealpbock.comwikipedia.org. Its presence in these plants suggests an ecological role. Sesquiterpenes are known to play diverse roles in non-human biological systems, including acting as defense compounds against herbivores and pathogens, as signaling molecules for attracting pollinators or deterring competitors, and potentially in mediating interactions with the environment nih.govresearchgate.net. While the specific ecological function of this compound has not been explicitly detailed in the provided search results, its co-occurrence with other biologically active sesquiterpenes like beta-caryophyllene, which has known insecticidal properties researchgate.net, suggests that this compound may also contribute to the plant's defense mechanisms or other ecological interactions.

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Retrosynthetic Strategies and Total Synthesis Routes

Retrosynthesis is a crucial tool in planning the synthesis of complex molecules, involving the hypothetical deconstruction of the target molecule into simpler, readily available starting materials. For Cloven, retrosynthetic analysis focuses on identifying key disconnections that simplify the tricyclic skeleton. Total synthesis routes to this compound have been reported, demonstrating different approaches to assemble the core structure. One synthesis of (±)-clovene from 1965 utilized Robinson annulation and Dieckmann condensation. nih.gov Another approach in 1988 employed a ketene (B1206846) [2+2]/ring-expansion strategy to construct the clovene skeleton. nih.gov These syntheses highlight the application of established reaction methodologies in constructing complex carbocyclic frameworks.

Asymmetric Synthesis Approaches to Enantiopure Forms of the Compound

Asymmetric synthesis, or enantioselective synthesis, is vital for producing single enantiomers of chiral compounds, which is particularly important for natural products that often exhibit stereospecific biological activity. While the provided information mentions the synthesis of racemic (±)-clovene, research has also focused on the asymmetric total synthesis of clovane-type natural products. nih.gov For instance, the asymmetric total synthesis of (−)-clovan-2,9-dione, a related clovane-type molecule, has been achieved using a Rh(I)-catalyzed [3+2+1] cycloaddition and an intramolecular aldol (B89426) reaction to build the core skeleton. nih.gov This demonstrates the potential for applying asymmetric catalytic methods to access enantiopure clovane derivatives, which could be extended to this compound itself.

Catalytic Transformations for Enhanced Synthetic Efficiency (e.g., Organocatalysis, Metal-Catalysis, Photocatalysis)

Catalytic methods play a significant role in modern synthesis by improving efficiency, selectivity, and sustainability.

Metal-Catalysis: Metal catalysts, such as those based on rhodium, have been employed in the synthesis of clovane-type structures. nih.gov Metal-catalyzed reactions, such as cycloadditions and C-H functionalization, can be powerful tools for constructing the complex ring system of this compound. nih.gov

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal catalysis and can be advantageous in terms of cost and environmental impact. google.com While specific examples of organocatalysis directly applied to this compound synthesis are not detailed in the provided snippets, organocatalytic approaches have been explored in the synthesis of other complex molecules and could potentially be adapted for this compound. nih.govnih.gov

Photocatalysis: Photocatalysis, utilizing light to drive chemical reactions, is an emerging area in organic synthesis, offering new reaction pathways and improved sustainability. researchgate.netub.edu Although the direct application of photocatalysis to this compound synthesis is not explicitly mentioned, photocatalytic strategies are being developed for various transformations, including C-H functionalization and the generation of reactive intermediates, which could be relevant to future this compound synthesis efforts. researchgate.netub.eduresearchgate.net

Flow Chemistry and Continuous Manufacturing Techniques for the Compound

Flow chemistry and continuous manufacturing techniques offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes. While specific examples of this compound synthesis in flow are not provided, the integration of photochemical reactions with flow chemistry has been demonstrated for the scalable synthesis of other compounds. ub.edu This suggests that flow chemistry could be a valuable approach for optimizing and scaling up the synthesis of this compound.

Biocatalytic and Microbial Synthesis Routes for the Compound

Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical transformations, provides an environmentally friendly and often highly selective approach to synthesis. nih.govfcad.com While this compound is a natural product, suggesting a biosynthetic pathway exists, the provided information does not detail specific biocatalytic or microbial synthesis routes for producing this compound. Research in biocatalysis is advancing, with efforts focused on engineering enzymes for specific transformations, which could potentially be applied to the synthesis of complex terpenes like this compound in the future. fcad.com The term "this compound hoofed animals" appears in some search results related to biocatalysts in the context of animal health, which is not relevant to the chemical synthesis of this compound. mdpi.com

Selective Functionalization and Derivatization Strategies

Selective functionalization and derivatization strategies are essential for introducing specific chemical groups into a molecule or modifying existing ones at designated positions. This is particularly challenging in complex molecules like this compound with multiple similar C-H bonds. Methods for selective C-H functionalization, including metal-catalyzed and photochemical approaches, are being developed to address this challenge in complex molecular settings. nih.govuvic.cachemrxiv.org Derivatization strategies are also used to modify molecules for various purposes, such as improving properties or enabling conjugation. While specific examples for this compound are limited in the provided data, these general strategies are applicable to the targeted modification of complex natural products.

Scalable Synthesis and Process Optimization for Academic Research Quantities

Developing scalable synthesis routes and optimizing processes are crucial for producing sufficient quantities of compounds for academic research and potential further development. Process optimization involves systematically studying reaction parameters to maximize yield, purity, and efficiency. While detailed studies on the scalable synthesis and process optimization specifically for academic research quantities of this compound are not extensively described, the principles of process optimization, including the use of techniques like Design of Experiments (DoE), are generally applied to chemical syntheses to improve their efficiency and scalability.

Mechanistic Studies of Compound Action and Interaction

Molecular Recognition and Binding Interactions with Biological Macromolecules (Non-Human, In Vitro, In Silico)

Elucidation of Reaction Mechanisms at the Molecular and Electronic Level

Reaction mechanisms describe the sequence of elementary steps involved in a chemical reaction, detailing the breaking and forming of chemical bonds and the movement of electrons sumitomo-chem.co.jprsc.orgmt.com. Understanding a compound's reaction mechanisms at the molecular and electronic level provides insight into its reactivity and how it transforms under various chemical conditions. Computational methods, such as quantum chemical calculations, can be employed to study the electronic structure and energy changes during a reaction sumitomo-chem.co.jpnih.gov. Despite the general importance of understanding reaction mechanisms, specific studies elucidating the detailed reaction mechanisms of Cloven at the molecular and electronic level were not found in the performed searches.

Photophysical and Photochemical Mechanisms of the Compound's Behavior

Photophysical processes involve the absorption, transfer, and emission of light energy by a molecule, without leading to a chemical transformation. Photochemical processes, on the other hand, involve chemical reactions that are initiated by the absorption of light wikipedia.orgamazon.combasicmedicalkey.com. Studies in this area explore how a compound behaves when exposed to light, including its excited states, energy transfer pathways, and light-induced reactions afmbiomed.orgnih.gov. While the photophysical properties of some compounds have been investigated using techniques like time-resolved spectroscopy nih.govnih.gov, specific research on the photophysical and photochemical mechanisms of this compound's behavior was not identified in the search results.

Mechanisms of Chemical Degradation and Stabilization in Controlled Environments

Chemical degradation refers to the breakdown of a chemical compound into simpler substances, often due to factors like temperature, light (photodegradation), water (hydrolysis), or oxygen (oxidation) iipseries.orgbasicmedicalkey.commetrodis.orgiipseries.org. Understanding the mechanisms of degradation is crucial for determining a compound's stability and shelf life. Stabilization involves methods to prevent or slow down these degradation processes nih.govmetrodis.org. While general mechanisms of chemical degradation and strategies for stabilization, particularly in the context of pharmaceuticals and polymers, are documented iipseries.orgbasicmedicalkey.comiipseries.orgvut.cz, specific studies detailing the chemical degradation mechanisms of this compound or methods for its stabilization in controlled environments were not found.

Supramolecular Assembly and Self-Organization Principles of the Compound

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, leading to the formation of larger, ordered assemblies wikipedia.orgamazon.com. Self-assembly is a process where molecules spontaneously organize into stable, ordered structures through these non-covalent forces wikipedia.orgamazon.comnih.govrsc.org. Principles of supramolecular assembly and self-organization are key to creating functional materials and understanding complex biological structures umontpellier.frnih.gov. While the concepts of supramolecular assembly and self-organization are widely studied for various molecules byjus.comwikipedia.orgwikipedia.orgamazon.comnih.govnih.govrsc.orgekb.eggoogle.com, specific research on the supramolecular assembly or self-organization principles of this compound was not identified in the conducted searches.

Cutting Edge Analytical and Spectroscopic Characterization Techniques

Advanced Mass Spectrometry for Structural Elucidation of Metabolites and Derivatives

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of Cloven and its potential metabolites or derivatives. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, allowing for the determination of the exact molecular formula. Tandem mass spectrometry (MS/MS or MSn) is employed to fragment the this compound molecule (or its derivatives) and analyze the resulting fragment ions. This fragmentation pattern provides structural information by revealing the connectivity of atoms and the presence of specific functional groups. Techniques like electron ionization (EI), chemical ionization (CI), electrospray ionization (ESI), and atmospheric pressure chemical ionization (APCI) are used depending on the polarity and volatility of this compound. For complex mixtures containing this compound, techniques like GC-MS or LC-MS hyphenated with high-resolution or tandem MS detectors are crucial for selective detection and structural elucidation of this compound and co-eluting compounds. The fragmentation patterns can be compared to spectral databases or theoretically predicted to confirm or elucidate the structure of this compound and identify any structural modifications in its metabolites or derivatives.

High-Resolution X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Solution Structures

X-ray crystallography is the gold standard for determining the precise atomic-resolution three-dimensional structure of crystalline compounds like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the electron density map can be generated, revealing the positions of atoms and the bond lengths and angles. This technique provides definitive information about the solid-state structure, including absolute stereochemistry if anomalous scattering is used. Obtaining suitable single crystals of this compound can be a limiting factor. Cryo-Electron Microscopy (Cryo-EM), while more commonly applied to large macromolecules, is increasingly being used for determining the structures of smaller organic molecules, particularly those that are difficult to crystallize. For this compound, Cryo-EM could potentially provide structural information in a frozen-solution state, offering complementary insights to solid-state X-ray crystallography and solution-state NMR, especially if this compound exhibits different conformations in different phases.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy techniques are crucial for analyzing the stereochemistry of chiral compounds like this compound. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible (UV-Vis) region. The CD spectrum provides information about the presence of chromophores in chiral environments and is sensitive to the absolute configuration and conformation of the molecule. Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of circularly polarized light in the infrared (IR) region, probing the vibrational transitions of a chiral molecule. VCD is particularly powerful as it provides a wealth of stereochemical and conformational information from the entire molecular skeleton, not just chromophoric groups. By comparing experimental CD or VCD spectra of this compound with theoretically calculated spectra for different possible stereoisomers and conformers, the absolute configuration can be determined unequivocally. These techniques are invaluable when X-ray crystallography is not feasible or when studying this compound in solution.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS with Advanced Detectors)

Hyphenated analytical techniques are essential for the analysis of this compound when it is present in complex mixtures, such as natural extracts or biological samples. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of LC with the structural elucidation capabilities of NMR. This allows for the online separation and identification of individual components in a mixture without prior isolation. LC-NMR is particularly useful for analyzing polar or non-volatile metabolites or derivatives of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile or semi-volatile organic compounds. When coupled with advanced MS detectors like high-resolution MS or tandem MS, GC-MS provides both separation and detailed structural information for this compound and other volatile components in a mixture. These hyphenated techniques enable the deconvolution of complex samples, allowing for the specific detection, quantification, and structural characterization of this compound even at low concentrations within a matrix containing numerous other compounds. Other hyphenated techniques like LC-MS/MS are also routinely used for sensitive and selective analysis.

Advanced Chromatographic and Electrophoretic Separations for Purity and Isomer Analysis

Advanced separation techniques are critical for assessing the purity of this compound and separating its isomers (e.g., constitutional isomers, stereoisomers). High-Performance Liquid Chromatography (HPLC) with various stationary phases (e.g., reversed-phase, normal-phase, chiral) and detectors (e.g., UV-Vis, PDA, refractive index, evaporative light scattering) is routinely used for purity analysis and separation of related impurities or degradation products. Chiral HPLC is specifically employed to separate enantiomers of this compound if it is a chiral compound and exists as a racemic mixture or in enantiomerically enriched form. Gas Chromatography (GC) is suitable for separating volatile or derivatized forms of this compound. Capillary Electrophoresis (CE) offers high separation efficiency for charged molecules and can be used for the analysis of polar or ionic derivatives of this compound. Techniques like two-dimensional chromatography (e.g., GCxGC, LCxLC) provide enhanced separation power for highly complex samples, ensuring accurate assessment of this compound's purity and the resolution of closely eluting isomers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental theoretical chemistry methods that use the principles of quantum mechanics to investigate the electronic structure of molecules. qulacs.orgmdpi.comaspbs.comrsc.org These calculations can provide detailed information about the distribution of electrons within a molecule, which is essential for understanding its chemical reactivity. mdpi.comaspbs.comrsc.org By calculating properties such as molecular orbitals, charge distribution, and energy levels, researchers can predict how a compound might behave in chemical reactions. mdpi.comaspbs.comrsc.org Furthermore, quantum chemistry is used to simulate and interpret spectroscopic data, such as UV-Vis, IR, and NMR spectra, by calculating vibrational frequencies, electronic transitions, and nuclear shielding. mdpi.comaspbs.comcolab.ws This allows for the correlation of theoretical predictions with experimental observations. While quantum chemical calculations are widely applied to various compounds, specific detailed findings regarding the electronic structure, reactivity, or spectroscopic properties of Cloven derived from such calculations were not identified in the consulted sources.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govmdpi.comdntb.gov.uanih.govlambris.comfrontiersin.orgdovepress.commdpi.comnih.govyoutube.com By simulating the interactions between atoms based on defined force fields, MD can provide insights into the conformational landscape of a molecule, revealing its preferred shapes and flexibility in different environments, such as in solution. nih.govlambris.commdpi.comnih.gov These simulations are also valuable for exploring intermolecular interactions, such as how a molecule interacts with solvents or other molecules. nih.govdovepress.commdpi.comnih.gov Analyzing trajectories from MD simulations can yield data on properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation of hydrogen bonds, which describe the stability and dynamics of molecular structures and their interactions. nih.govfrontiersin.orgdovepress.com Despite the broad applicability of MD simulations in studying molecular behavior, specific studies detailing the conformational analysis or intermolecular interactions of this compound using this method were not found.

Docking and Molecular Modeling Studies of Binding Sites in Model Systems (Non-Human, Non-Clinical)

Molecular docking and modeling studies are computational techniques used to predict how a small molecule, like this compound, might bind to a larger molecule, such as a protein, in a model system. mdpi.comfrontiersin.orgasm.orgresearchgate.netnih.govresearchgate.net These methods aim to predict the optimal binding pose and estimate the binding affinity between the ligand (this compound) and the target site. mdpi.comfrontiersin.orgnih.gov This is particularly relevant in the context of understanding potential molecular interactions in biological or material science model systems, excluding human or clinical applications as per the scope. Docking simulations explore various orientations and conformations of the ligand within the binding site, scoring them based on interaction energies. frontiersin.orgnih.gov While these techniques are widely used in the initial stages of research to identify potential interactions, specific studies applying docking or molecular modeling to investigate the binding of this compound to non-human, non-clinical model systems were not identified in the search results.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Human, Non-Clinical)

Chemoinformatics involves the use of computational and informational techniques to solve chemical problems. naturalproducts.net A key area within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netsciencedaily.com These models aim to establish mathematical relationships between the structural properties of a set of compounds and their observed activities or properties. researchgate.netsciencedaily.com By analyzing a dataset of compounds and their corresponding data (activity or property), QSAR/QSPR models can be built to predict the activity or property of new, untested compounds based solely on their molecular structure. researchgate.netsciencedaily.com These studies are valuable for prioritizing compounds for synthesis or testing in various applications, including those in non-human and non-clinical model systems. Although QSAR/QSPR are powerful predictive tools in chemistry, specific studies developing or applying such models for this compound were not found in the consulted literature.

Development of Predictive Models for Compound Behavior and Transformations

Predictive models in chemistry utilize computational approaches, often incorporating data from theoretical calculations and experimental observations, to forecast the behavior and transformations of chemical compounds. lu.senexocode.comntnu.eduoptimove.comresearchgate.net These models can be developed to predict various aspects, such as reaction outcomes, product distributions, physical properties under different conditions, or degradation pathways. nexocode.comntnu.eduresearchgate.net The goal is to reduce the need for extensive experimental screening by providing a computational means to anticipate results. nexocode.comresearchgate.net Techniques like machine learning are increasingly being used to build sophisticated predictive models by identifying complex patterns in large chemical datasets. nexocode.comresearchgate.net While the development of predictive models is an active area of research in chemistry, specific instances of predictive models developed for the behavior or transformations of this compound were not identified.

Machine Learning and Artificial Intelligence Applications in Compound Design and Analysis

Structure Activity Relationship Sar Studies of Derivatives and Analogues in Non Human Contexts

Systematic Modification and Rational Design of Compound Analogues

The systematic modification and rational design of analogues are fundamental steps in SAR studies aimed at understanding how structural changes influence biological activity. For a compound like Cloven, which possesses a complex polycyclic sesquiterpene scaffold, modifications would typically involve targeted alterations to specific parts of the molecule. nih.gov This could include functionalizing the alkene double bond, modifying or removing the methyl groups, introducing polar functional groups (e.g., hydroxyl, carbonyl, amino) or halogens, or altering the stereochemistry at chiral centers. Rational design would be guided by hypotheses about how these structural features might interact with potential biological targets. For instance, if this compound's antimicrobial activity is linked to membrane disruption, modifications affecting lipophilicity could be explored. nih.gov If enzymatic inhibition is hypothesized, analogues designed to mimic or interact with a putative enzyme's active site might be synthesized. researchgate.net The design process often involves considering the impact of modifications on properties such as solubility, stability, and conformational flexibility, alongside predicted interactions with biological macromolecules. um.edu.mt While the search results confirm the existence and structure of this compound, specific examples of rationally designed this compound analogues and the rationale behind their synthesis for non-human SAR studies were not identified.

Evaluation of Modulated Activity in Non-Human Biological Systems (e.g., Microbial Growth, Plant Physiology, Enzymatic Assays)

Evaluating the biological activity of this compound derivatives and analogues in non-human systems is crucial for establishing SAR. Given the reported potential antimicrobial activity of this compound lookchem.com, studies on microbial growth inhibition would be a relevant area. This typically involves determining the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of the parent compound and its analogues against a panel of bacteria or fungi. nih.govwikipedia.org Changes in MIC/MBC values with structural modifications provide insights into the structural requirements for antimicrobial potency.

In the context of plant physiology, while the search results mention Systemic Acquired Resistance (SAR) in plants, this refers to a plant defense mechanism and not structure-activity relationship studies of chemical compounds on plant systems helmholtz-munich.deplantae.orgnih.gov. However, studies could investigate the effects of this compound derivatives on various aspects of plant physiology, such as growth, development, or defense responses to pathogens, independent of the plant's intrinsic SAR pathway. nih.gov Assays could involve measuring root or shoot elongation, monitoring germination rates, or assessing the modulation of specific plant biochemical pathways.

Enzymatic assays could be employed if a specific enzyme target for this compound or its derivatives is hypothesized. researchgate.netacs.org This would involve incubating the enzyme with different concentrations of the compounds and measuring the resulting enzyme activity. SAR in this context focuses on how structural changes affect binding affinity and inhibitory potency (e.g., IC₅₀ values).

Despite the relevance of these non-human systems for evaluating the biological effects of natural products like this compound, the search results did not yield specific data tables or detailed findings from SAR studies of this compound derivatives in microbial growth, plant physiology, or enzymatic assays.

Data Table 7.2 (Illustrative - No specific data found for this compound derivatives)

CompoundStructural ModificationMicrobial Activity (MIC, µM)Plant Physiological EffectEnzyme Inhibition (IC₅₀, µM)
This compound (Parent)-Data not availableData not availableData not available
Derivative A[Description of modification]Data not availableData not availableData not available
Derivative B[Description of modification]Data not availableData not availableData not available
...............

Stereochemical Influences on Molecular Recognition and Functional Outcomes

Stereochemistry plays a critical role in the interaction of chiral molecules with biological systems. um.edu.mtnih.gov this compound possesses defined stereocenters within its tricyclic structure nih.govlookchem.com, meaning different stereoisomers (enantiomers or diastereomers) can exist. These different spatial arrangements of atoms can lead to distinct binding interactions with biological targets, such as receptors or enzymes, which are themselves chiral. nih.gov Consequently, different stereoisomers of this compound derivatives could exhibit significantly different potencies, efficacies, or even different types of biological activity in non-human systems. nih.gov SAR studies involving chiral compounds necessitate the synthesis and evaluation of individual stereoisomers to fully understand the relationship between three-dimensional structure and biological outcome. nih.gov While the importance of stereochemistry in SAR is well-established, specific studies detailing the influence of stereochemical variations in this compound derivatives on their activity in microbial, plant, or enzymatic systems were not found in the search results.

Ligand-Target Specificity and Promiscuity in Model Systems

Understanding the specificity and promiscuity of this compound derivatives as ligands for biological targets in model systems is a key aspect of SAR. github.iofrontiersin.org Specificity refers to the ability of a compound to bind to a particular target with high affinity compared to other potential targets. Promiscuity, conversely, describes the ability to interact with multiple targets. SAR studies help delineate the structural features of this compound derivatives that are critical for selective binding to a specific macromolecule (e.g., a microbial enzyme, a plant receptor, or a protein involved in a biochemical pathway). nih.govplos.org Techniques such as binding assays, enzyme kinetics, and structural biology methods (like X-ray crystallography or NMR) can provide insights into the molecular interactions driving specificity or promiscuity. researchgate.netacs.org In the absence of identified specific protein targets for this compound's reported activities in the search results, a detailed discussion of the ligand-target specificity or promiscuity of its derivatives in non-human model systems cannot be provided based on the available information. General principles suggest that modifications to the this compound scaffold would likely alter its binding profile, potentially leading to increased specificity for a desired target or, in some cases, increased promiscuity. nih.gov

Environmental Distribution, Transformation, and Fate

Pathways of Environmental Introduction and Dissemination

Cloven can be introduced into the environment through both natural and anthropogenic pathways. Naturally, it is released from plants that produce it, such as cloves, through volatilization, leaching, and decomposition of plant material molbase.com. Anthropogenic sources of this compound in the environment primarily stem from the production, use, and disposal of products containing clove oil or isolated this compound. These products can include fragrances, flavorings, and potentially certain bio-pesticides molbase.comresearchgate.net. Dissemination in the environment would depend on the initial point of release and the compound's properties, potentially involving transport through air, water, and soil.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic degradation processes, such as photolysis, hydrolysis, and oxidation, can transform organic compounds in the environment rsc.orgvetiver.org. Photolysis involves the breakdown of compounds by light nih.govrsc.org. Hydrolysis is the cleavage of chemical bonds by reaction with water whiterose.ac.uknih.gov. Oxidation involves reactions with oxidizing agents in the environment, such as oxygen or hydroxyl radicals rsc.orguci.edu. While these processes are known to affect organic molecules, including some terpenes, specific studies detailing the rates and pathways of abiotic degradation for this compound were not found in the reviewed literature. The susceptibility of this compound to these processes would depend on its specific chemical structure and the environmental conditions nih.gov.

Biotic Transformation and Biodegradation Pathways (e.g., Microbial Metabolism, Enzymatic Degradation)

Sorption and Transport Phenomena in Environmental Compartments (e.g., Soil, Sediment, Water)

The movement and distribution of a chemical in the environment are influenced by its interactions with different environmental compartments, including soil, sediment, and water numberanalytics.comuomustansiriyah.edu.iqpsu.edu. Sorption, the process by which a substance adheres to solid surfaces like soil particles and sediment, plays a crucial role in its mobility uomustansiriyah.edu.iqpsu.edumdpi.comusda.gov. Compounds with low water solubility and high octanol-water partition coefficients tend to sorb more strongly to organic matter in soil and sediment, reducing their mobility in water uomustansiriyah.edu.iqfao.org. This compound has an estimated water solubility of 0.1565 mg/L at 25 °C, suggesting relatively low solubility thegoodscentscompany.com. This property might indicate a tendency for this compound to sorb to organic carbon in soil and sediment, potentially limiting its transport in the aqueous phase fao.orgnih.gov. However, specific experimental data on the sorption and transport of this compound in different environmental matrices were not found. Sediment transport itself is a natural process involving the movement of particles by water, which can also facilitate the transport of sorbed chemicals numberanalytics.comresearchgate.netusda.gov.

Ecotoxicological Assessments in Model Organisms and Ecosystems (Non-Human)

Ecotoxicological assessments evaluate the potential adverse effects of chemicals on non-human organisms and ecosystems researchgate.netmdpi.comusda.govchemsafetypro.commixclass.netnih.govijpjournal.com. Standard ecotoxicity testing typically involves organisms from different trophic levels, such as aquatic organisms (algae, invertebrates, fish) and terrestrial organisms (plants, soil invertebrates) nih.govusda.govchemsafetypro.com. Despite its presence in some products, specific ecotoxicological data for this compound is explicitly stated as "no data available" for toxicity to fish, daphnia and other aquatic invertebrates, algae, and microorganisms in one source molbase.com. While general information on the toxicity of essential oils containing clovene to certain organisms like insects exists, the effects are attributed to the complex mixture rather than isolated this compound researchgate.netmdpi.comnih.gov. Comprehensive ecotoxicological assessments specifically on the chemical compound this compound in various model organisms and environmental compartments were not found in the reviewed literature.

Summary of Environmental Data for this compound

Emerging Biotechnological and Industrial Applications Excluding Clinical/pharmaceutical Human Use

Role as Chemical Probes and Tools in Fundamental Biological Research (Non-Human Systems)

Clovene is noted as a synthetic compound that has garnered attention in the fields of life science and biology ontosight.ai. Its potential applications in these areas are being explored. However, specific information detailing the role of Clovene as a widely recognized chemical probe or tool in fundamental biological research, particularly within non-human systems, is limited in the currently available scientific literature ontosight.ai. Research in this domain typically involves understanding a compound's chemical properties, biological activity, and interactions with biological systems through methods such as in vitro, in vivo (in living organisms), and computational studies ontosight.ai.

Utilization in Agri-biotechnology (e.g., Plant Growth Regulation, Crop Protection Agents – Mechanistic Focus)

Agri-biotechnology involves the application of scientific principles to agricultural processes, including the use of substances that can influence plant growth and serve as crop protection agents agroorbit.comhasancelik.web.trresearchgate.net. Plant growth regulators (PGRs) are organic chemicals that impact plant growth and development, acting at low concentrations to modify physiological processes hasancelik.web.tr. Examples of PGRs include auxins, gibberellins, cytokinins, abscisic acid, and ethylene, each with distinct roles in plant physiology such as cell elongation, cell division, stress responses, and ripening researchgate.netjabonline.in. While the mechanisms of various plant growth regulators and their applications in agriculture are well-documented agroorbit.comhasancelik.web.trresearchgate.netjabonline.in, the search results did not provide specific information detailing the utilization of Clovene as a plant growth regulator or crop protection agent, nor did they describe its potential mechanistic focus in such applications.

Integration in Advanced Analytical and Diagnostic Devices (e.g., Biosensors, Reagents)

Advanced analytical and diagnostic devices, such as biosensors, are designed for the detection and analysis of various substances sunchemical.comsdbiosensor.comsartorius.comindextb.comiijls.com. Biosensors, which combine a biological recognition element with a transducer, are used in diverse applications, including the detection of pathogens, biomarkers, and other molecules mdpi.comindextb.comiijls.com. They offer advantages such as rapid detection, high sensitivity, and portability iijls.com. While Clovene has been broadly mentioned in the context of potential applications as a diagnostic tool within medical technology ontosight.ai, the search results did not yield specific information detailing its integration into advanced analytical or diagnostic devices or its use as a component in reagents for such applications.

Future Research Directions and Outstanding Challenges in Compound Research

Exploration of Uncharted Synthetic Routes and Methodologies

The total synthesis of clovane-type sesquiterpenoids, including (-)-Clovene and related compounds like clovan-2,9-dione, has been a subject of chemical interest, with several synthetic strategies reported pku.edu.cnscripps.edupku.edu.cn. Early syntheses of (±)-clovene were achieved through methods like Robinson annulation and Dieckmann condensation pku.edu.cn. More recent approaches to clovane skeletons have employed strategies such as Rh(I)-catalyzed cycloaddition reactions pku.edu.cnpku.edu.cn.

Despite these advancements, the exploration of uncharted synthetic routes and methodologies for (-)-Clovene presents ongoing challenges and future directions. Developing more efficient, stereoselective, and convergent synthetic pathways remains a key goal. The complexity of the tricyclic bridged-ring skeleton with multiple quaternary carbon centers in clovane-type molecules poses significant synthetic hurdles pku.edu.cn. Future research could focus on novel cascade reactions, organocatalysis, or biocatalysis to access the core structure of (-)-Clovene with improved atom economy and reduced steps. The application of machine learning models has shown promise in predicting the feasibility of key steps in the synthesis of clovane sesquiterpenoids, suggesting a future direction in leveraging artificial intelligence for synthetic route design and optimization researchgate.net. Overcoming challenges related to scalability, contamination control, and reproducibility in the synthesis of complex natural products like (-)-Clovene is also crucial for potential larger-scale applications cpur.in.

Identification of Novel Biological Targets and Mechanisms in Non-Human Model Systems

Clove oil and its major component, eugenol, are known for their antimicrobial and antioxidant properties, and these activities have been investigated against various microorganisms ontosight.aiglchemtec.cafrontiersin.orgnih.govbiorxiv.orgnih.govnih.gov. While (-)-Clovene is a component of clove oil, specific research focused solely on its biological targets and mechanisms of action, particularly in non-human model systems, appears less extensive compared to eugenol.

Future research should aim to identify novel and specific biological targets of (-)-Clovene in a variety of non-human model systems, such as bacteria, fungi, insects, or plant pathogens. This could involve high-throughput screening assays, target deconvolution strategies, and phenotypic profiling in relevant organisms. Understanding the precise molecular mechanisms by which (-)-Clovene exerts any biological effects is critical. For instance, if it demonstrates antimicrobial activity, investigating its interaction with microbial cell membranes, enzymes, or genetic material using techniques applicable to non-human systems would be valuable frontiersin.orgresearchgate.net. Research could also explore its potential effects on insect behavior or development, given its presence in a plant source. The challenges lie in isolating the specific effects of (-)-Clovene from other compounds in clove oil and in identifying relevant and predictive non-human model systems for targeted biological investigations.

Advancements in Theoretical and Computational Predictions for Complex Systems

Computational chemistry and cheminformatics play an increasingly important role in natural product research naturalproducts.net. Theoretical and computational methods can provide valuable insights into the structure, reactivity, properties, and potential biological interactions of compounds like (-)-Clovene. The use of computational tools in predicting the feasibility of synthetic reactions for clovane sesquiterpenoids highlights the potential in this area researchgate.net.

Advancements in theoretical and computational predictions for complex systems involving (-)-Clovene represent a significant future research direction. This includes developing more accurate force fields and simulation methods to model the behavior of (-)-Clovene in different environments, such as biological membranes or solvent systems. Computational studies could predict its binding affinity to potential protein targets identified in biological screens cecam.org. Furthermore, theoretical calculations could explore the reaction mechanisms of proposed synthetic routes, helping to optimize conditions and predict potential byproducts. Challenges include the computational cost associated with accurately modeling a relatively rigid tricyclic system and the need for experimental validation of computational predictions. Integrating machine learning and artificial intelligence with theoretical chemistry could lead to more efficient and accurate predictions of (-)-Clovene's properties and interactions researchgate.netnih.govarxiv.org.

Development of Eco-Friendly and Economically Viable Production and Application Technologies

Currently, (-)-Clovene is obtained from natural sources like clove oil ontosight.ai. While natural extraction is a source, developing eco-friendly and economically viable methods for its production and application is crucial for sustainability and broader utility. Research into green extraction techniques for natural products, including those from clove, is ongoing mdpi.comresearchgate.net. These techniques aim to reduce the use of hazardous solvents and minimize environmental impact mdpi.comazomining.comspecialtycoffee.id.

Future research should focus on optimizing green extraction methods specifically for (-)-Clovene from clove biomass or exploring sustainable biotechnological production routes, such as fermentation using engineered microorganisms googleapis.com. Developing economically viable processes that can be scaled up for industrial production is a key challenge. Additionally, research is needed on eco-friendly formulations and application technologies for (-)-Clovene, particularly if it is to be used in products like biopesticides or natural flavorings. This includes investigating biodegradable delivery systems and minimizing waste generated during production and application. The integration of sustainable manufacturing principles throughout the value chain of (-)-Clovene is an important future direction parliament.ukmoprojects.deplugandplaytechcenter.com.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

Systems biology and multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) are powerful tools for understanding complex biological systems and the effects of chemical compounds on them nib.sigatech.edusickkids.cacolumbia.edunih.govuv.esresearchgate.net. While these approaches are being increasingly applied in various fields, their integration with research on specific natural products like (-)-Clovene is an area with significant potential.

Future research could utilize systems biology and multi-omics to gain a holistic understanding of how (-)-Clovene interacts with biological systems, particularly in non-human models relevant to its potential applications. For example, exposing a test organism (e.g., a bacterium or insect) to (-)-Clovene and then analyzing changes in its gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) could reveal global biological responses and identify affected pathways researchgate.net. Integrating these different layers of 'omics' data can provide a more comprehensive picture than studying individual targets in isolation uv.es. Challenges include the computational and analytical complexity of integrating large multi-omics datasets and the need for appropriate bioinformatics tools and expertise. Applying these approaches can help elucidate the full spectrum of biological effects of (-)-Clovene and uncover previously unknown activities or mechanisms.

Addressing Gaps in Environmental Understanding and Sustainable Management

Addressing the gaps in environmental understanding and sustainable management of (-)-Clovene is a critical future research direction. This includes studying its persistence, mobility, and degradation pathways in different environmental compartments such as soil, water, and air. Research is needed to understand its potential for bioaccumulation and its effects on non-target organisms in the environment. Investigating the products of its environmental degradation is also important to assess their potential toxicity. Furthermore, developing strategies for the sustainable sourcing of clove biomass, minimizing waste during extraction and production, and ensuring responsible disposal of (-)-Clovene and its byproducts are essential aspects of sustainable management. This requires interdisciplinary research involving chemists, environmental scientists, and engineers.

Compound Information

Compound NamePubChem CID
(-)-Clovene442033
Eugenol3314
β-Caryophyllene5281515
Clovan-2,9-dione11886105

Data Tables

While detailed quantitative data specifically on future research outcomes for (-)-Clovene is not available in the current literature, the following table summarizes key areas of research and associated challenges based on the provided outline and search results:

Research AreaKey Challenges / Future DirectionsRelevant Findings (General/Related)
Synthetic Routes Developing efficient, stereoselective, and scalable total synthesis methods. Utilizing AI for synthesis design.Reported total syntheses of clovane-type molecules. Use of Rh(I)-catalyzed cycloadditions. Application of neural networks in synthetic planning. pku.edu.cnscripps.edupku.edu.cnresearchgate.net
Novel Biological Targets (Non-Human) Identifying specific targets of (-)-Clovene in diverse non-human systems. Elucidating precise molecular mechanisms.Antimicrobial activity of clove oil and eugenol. General mechanisms of antimicrobial agents. ontosight.aiglchemtec.cafrontiersin.orgnih.govbiorxiv.orgnih.govnih.govresearchgate.net
Theoretical & Computational Predictions Developing accurate models for complex systems involving (-)-Clovene. Integrating ML/AI with theoretical methods. Validating predictions.General use of computational chemistry in natural product research. ML for predicting synthetic step feasibility. researchgate.netnaturalproducts.netcecam.orgresearchgate.netnih.govarxiv.org
Eco-Friendly & Economically Viable Production Optimizing green extraction methods. Exploring sustainable biotechnological routes. Scaling up processes.Research on green extraction of natural products, including clove. Sustainable manufacturing principles. mdpi.comresearchgate.netazomining.comspecialtycoffee.idparliament.ukmoprojects.deplugandplaytechcenter.com
Integration with Systems Biology & Multi-Omics Applying multi-omics to understand holistic effects in non-human models. Integrating complex datasets.General applications of systems biology and multi-omics in biological research. nib.sigatech.edusickkids.cacolumbia.edunih.govuv.esresearchgate.net
Environmental Understanding & Sustainable Management Studying persistence, mobility, and degradation in the environment. Assessing ecological impact. Developing sustainable practices.Research gaps in environmental fate of specific natural products. General principles of environmental risk assessment. nih.govfrontiersin.orgepa.govnih.govresearchgate.net

Q & A

Q. How can researchers address gaps in this compound compound research using mixed-methods designs?

  • Methodological Answer : Combine exploratory qualitative methods (e.g., expert interviews) with confirmatory quantitative experiments. Use sequential designs where qualitative findings inform subsequent experimental variables. Synthesize results through joint displays or narrative integration .

Key Methodological Tables

Research Stage Tools/Methods Validation Criteria
Literature ReviewBibliometric analysis, PRISMA guidelinesCoverage of >90% relevant studies
Experimental DesignDoE, pilot studiesPower analysis (α = 0.05, β = 0.2)
Data AnalysisANOVA, machine learning modelsR² > 0.8, p < 0.05
ReproducibilityFAIR data repositoriesPeer validation success rate ≥80%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.